4-methyl-N-(pentan-3-yl)aniline
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Overview
Description
4-Methyl-N-(pentan-3-yl)aniline is an organic compound belonging to the class of substituted anilines It is characterized by a methyl group at the 4-position of the aniline ring and a pentan-3-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(pentan-3-yl)aniline typically involves the alkylation of 4-methylaniline with a suitable alkylating agent such as 3-pentyl bromide. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated anilines.
Scientific Research Applications
4-Methyl-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pendimethalin: A herbicide with a similar structure but additional nitro groups.
3,4-Dimethyl-N-(pentan-3-yl)aniline: A closely related compound with similar chemical properties.
Uniqueness: 4-Methyl-N-(pentan-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and potential for further research and development.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-methyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H19N/c1-4-11(5-2)13-12-8-6-10(3)7-9-12/h6-9,11,13H,4-5H2,1-3H3 |
InChI Key |
KFADCQHQXHZRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
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